molecular formula C37H61N7O2 B612092 UNC 0631

UNC 0631

Cat. No.: B612092
M. Wt: 635.9 g/mol
InChI Key: XFAXSWXKPQWHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UNC 0631 involves multiple steps, starting with the preparation of key intermediates. The final compound is obtained through a series of reactions including alkylation, cyclization, and amination. The detailed synthetic route is as follows :

    Alkylation: The initial step involves the alkylation of a quinazoline derivative with a suitable alkylating agent.

    Cyclization: The alkylated product undergoes cyclization to form a diazepane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory-scale preparation, with optimizations for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: UNC 0631 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amines and methoxy groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Key Features

  • Target : G9a (KMT1C or EHMT2)
  • IC50 : 4 nM for G9a inhibition; 25 nM for H3K9me2 reduction in MDA-MB-231 cells.
  • Cell Toxicity : Low toxicity observed with an IC50 of 2.8 μM in MTT assays.

Inhibition of Tumor Growth

UNC 0631 has been utilized in various cancer studies to assess its potential as a therapeutic agent. For instance, it has shown efficacy in reducing cell proliferation and inducing apoptosis in multiple cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and colon cancer (HCT116).

Case Study: Breast Cancer

In a study involving MDA-MB-231 cells:

  • Treatment Duration : 48 hours
  • Observed Effects :
    • Significant reduction in H3K9me2 levels.
    • Decreased cell viability and increased apoptosis markers.

Table: Efficacy of this compound Across Different Cell Lines

Cell LineIC50 (H3K9me2 Reduction)Cell Viability IC50
MDA-MB-23125 nM2.8 μM
MCF718 nMNot reported
PC326 nMNot reported
HCT11624 nMNot reported
IMR9046 nMNot reported

Role in Epigenetic Research

This compound serves as a valuable tool for studying epigenetic modifications and their implications in gene expression regulation. By inhibiting G9a, researchers can investigate the role of histone methylation in various biological contexts, including development, differentiation, and disease pathogenesis.

Insights from Epigenetic Studies

  • Gene Activation : this compound treatment leads to the reactivation of silenced genes through the demethylation of H3K9, illustrating its potential use in reversing epigenetic silencing.
  • Pathway Analysis : Studies have shown that this compound can alter signaling pathways involved in cell growth and differentiation, providing insights into the molecular mechanisms underlying cancer biology.

Neurobiology

Recent research indicates that this compound may have implications in neurobiology. Inhibiting G9a has been linked to neuroprotective effects and improved cognitive function in models of neurodegenerative diseases. This suggests potential applications for this compound in treating conditions like Alzheimer's disease.

Table: Potential Applications of this compound

FieldApplication
Cancer ResearchTumor growth inhibition
EpigeneticsGene expression modulation
NeurobiologyNeuroprotection and cognitive enhancement

Mechanism of Action

UNC 0631 exerts its effects by selectively inhibiting the histone methyltransferase G9a. This enzyme is responsible for the dimethylation of histone H3 on lysine 9 (H3K9me2), a modification associated with transcriptional repression. By inhibiting G9a, this compound reduces H3K9me2 levels, leading to changes in chromatin structure and gene expression. The compound binds to the active site of G9a, preventing the transfer of methyl groups to histone substrates.

Comparison with Similar Compounds

UNC 0631 is unique in its high potency and selectivity for G9a compared to other histone methyltransferase inhibitors. Similar compounds include:

    BIX-01294: Another G9a inhibitor with lower potency (IC50 = 1.7 μM) compared to this compound.

    UNC 0642: A derivative of this compound with improved pharmacokinetic properties and similar potency.

    A-366: A dual inhibitor of G9a and GLP with moderate potency (IC50 = 3.3 nM for G9a).

This compound stands out due to its exceptional potency and low cellular toxicity, making it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies.

Biological Activity

Overview

UNC 0631 is a selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2), which plays a crucial role in epigenetic regulation through the dimethylation of histone H3 at lysine 9 (H3K9me2). This compound has garnered attention for its potential therapeutic applications in various cancers and other diseases where G9a is implicated.

  • Chemical Formula: C₃₇H₆₁N₇O₂
  • Molecular Weight: 635.93 g/mol
  • CAS Number: 1320288-19-4
  • Solubility: >18.35 mg/mL in DMSO

This compound inhibits G9a with a reported IC50 value of 4 nM in biochemical assays, demonstrating high potency in reducing H3K9me2 levels across various cell lines. This inhibition leads to altered gene expression profiles associated with oncogenesis and other pathological conditions.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces H3K9me2 levels in several cancer cell lines, including:

Cell LineIC50 (nM)
MDA-MB-23125
MCF718
PC326
22RV124
HCT116 (wt)51
HCT116 (p53)72
IMR9046

Additionally, this compound exhibits low cytotoxicity with an IC50 of 2.8 μM in MDA-MB-231 cells, indicating a favorable toxicity profile for potential therapeutic use .

Role in Cancer Therapy

Recent studies have highlighted the role of G9a and its inhibitors in cancer therapy. For instance, inhibition of G9a by this compound has been shown to enhance apoptosis in liver cancer cells by upregulating BCL-G expression, which is critical for the apoptotic response following DNA damage . This suggests that targeting G9a may reverse resistance mechanisms in cancer cells.

Implications for Epigenetic Regulation

G9a is known to play a significant role in the epigenetic regulation of gene expression. Its inhibition can lead to the reactivation of silenced genes, potentially reversing the malignant phenotype of cancer cells. Studies indicate that this compound's inhibition of G9a can affect various cellular processes, including differentiation and proliferation .

Selectivity and Off-Target Effects

This compound has been characterized for its selectivity against other methyltransferases, showing minimal activity against non-target enzymes at concentrations that effectively inhibit G9a. This selectivity is crucial for reducing potential off-target effects and enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which UNC 0631 inhibits G9a histone methyltransferase activity?

Methodological Answer: this compound’s inhibition of G9a is typically validated through in vitro enzymatic assays using recombinant G9a protein. Researchers measure IC50 values via fluorescence polarization or radioactive methylation assays. Cellular efficacy is confirmed by quantifying H3K9me2 reduction using Western blotting or immunofluorescence in treated cell lines (e.g., HeLa or MCF-7). Dose-response curves and time-course experiments are critical to establish potency and kinetics . Experimental protocols should follow standardized methodologies for epigenetic inhibitor characterization, including proper controls (e.g., vehicle-treated cells and inactive analogs) .

Q. What are the recommended concentrations of this compound for in vitro studies to balance efficacy and cytotoxicity?

Methodological Answer: Optimal concentrations vary by cell type but generally range from 0.5–5 μM. Researchers should perform dose-response experiments to determine the minimal effective dose for H3K9me2 suppression while assessing cytotoxicity via assays like MTT or Annexin V/PI staining. Parallel experiments with positive controls (e.g., chaetocin) and negative controls (DMSO vehicle) ensure specificity. Data should be normalized to cell viability to distinguish functional activity from off-target effects .

Q. Which cellular assays are most reliable for evaluating this compound’s epigenetic effects?

Methodological Answer: Key assays include:

  • H3K9me2 quantification : Western blotting or flow cytometry with validated antibodies.
  • Gene expression profiling : RNA-seq or qPCR for genes regulated by G9a (e.g., CDH1 or SNAI1).
  • Functional assays : Colony formation or migration assays to assess phenotypic changes (e.g., epithelial-mesenchymal transition). Researchers must optimize antibody validation and include replicate experiments to account for batch variability .

Q. How does this compound compare to other G9a inhibitors (e.g., UNC0642) in terms of selectivity and cytotoxicity?

Methodological Answer: Comparative studies should use parallel dose-response curves for H3K9me2 reduction (efficacy) and cytotoxicity assays (safety). Off-target profiling via kinome-wide screens or methyltransferase panels (e.g., PRMT5, EZH2) helps evaluate selectivity. This compound is noted for lower cytotoxicity than earlier inhibitors, but cross-validation with genetic knockdown (siRNA/shRNA) is essential to confirm on-target effects .

Q. What are the critical controls for experiments using this compound in epigenetic studies?

Methodological Answer: Essential controls include:

  • Vehicle control : DMSO at equivalent concentrations.
  • Inactive analog : Structurally similar compounds lacking G9a inhibition (e.g., UNC0638).
  • Genetic validation : siRNA-mediated G9a knockdown to confirm phenotype overlap.
  • Cytotoxicity controls : Parallel viability assays to rule out apoptosis-driven artifacts .

Advanced Research Questions

Q. How can researchers address variability in this compound’s effects across different cellular or in vivo models?

Methodological Answer: Variability may arise from differences in G9a expression levels, genetic backgrounds, or cellular context. Strategies include:

  • Baseline H3K9me2 profiling : Pre-screen models to select those with high G9a activity.
  • Pharmacodynamic monitoring : Time-course measurements of H3K9me2 post-treatment.
  • Model standardization : Use syngeneic or isogenic cell lines to minimize genetic drift.
  • Meta-analysis : Compare results across published datasets to identify confounding factors .

Q. What experimental strategies validate the target specificity of this compound in complex biological systems?

Methodological Answer: Specificity can be confirmed via:

  • Rescue experiments : Overexpress wild-type G9a in CRISPR/Cas9-knockout models to restore H3K9me2 levels.
  • Chemical proteomics : Use this compound-coupled beads for pull-down assays to identify off-target binding.
  • Transcriptomic profiling : Compare gene expression changes between this compound treatment and G9a knockout .

Q. How can researchers optimize protocols for combining this compound with other epigenetic modifiers (e.g., HDAC inhibitors)?

Methodological Answer: Synergy studies require:

  • Dose-matrix experiments : Test combinatorial effects using Chou-Talalay or Bliss independence models.
  • Mechanistic validation : Assess chromatin remodeling via ChIP-seq (e.g., H3K9ac and H3K9me2 co-staining).
  • Phenotypic anchoring : Link epigenetic changes to functional outcomes (e.g., differentiation or apoptosis). Statistical rigor is critical; use replicates and adjust for multiple comparisons .

Q. What methodologies are recommended for assessing long-term epigenetic effects of this compound after treatment cessation?

Methodological Answer: Longitudinal studies should track:

  • H3K9me2 persistence : Serial measurements post-washout via Western blot or single-cell sequencing.
  • Heritable effects : Evaluate daughter cells for retained epigenetic changes.
  • Functional memory : Test phenotypic stability (e.g., gene silencing reversibility). Single-cell analyses mitigate population heterogeneity biases .

Q. How should researchers resolve contradictions in published data on this compound’s role in differentiation versus proliferation?

Methodological Answer: Contradictions may stem from context-dependent G9a roles. Approaches include:

  • Context-specific profiling : Compare transcriptomes in stem cells versus cancer models.
  • Pathway enrichment analysis : Identify signaling networks (e.g., Wnt/β-catenin) modulated by this compound.
  • Meta-regression : Analyze covariates (e.g., cell cycle stage, culture conditions) across studies.
    Transparent reporting of experimental conditions (e.g., serum concentration, passage number) is essential .

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.